methyl 1-oxo-1H-isochromene-3-carboxylate
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Overview
Description
Methyl 1-oxo-1H-isochromene-3-carboxylate is an organic compound belonging to the isocoumarin family. It is characterized by a fused benzene and lactone ring structure with a carboxylate ester group. This compound is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-oxo-1H-isochromene-3-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of ortho-hydroxybenzoic acid derivatives with acetic anhydride, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-1H-isochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted isocoumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-oxo-1H-isochromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 1-oxo-1H-isochromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid
Uniqueness
Methyl 1-oxo-1H-isochromene-3-carboxylate is unique due to its specific structural features and reactivity profile. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
methyl 1-oxoisochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(12)15-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMQZRGDGZQGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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